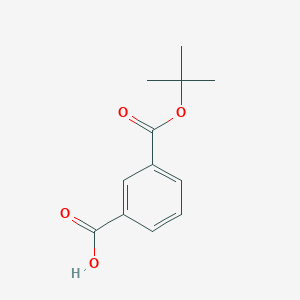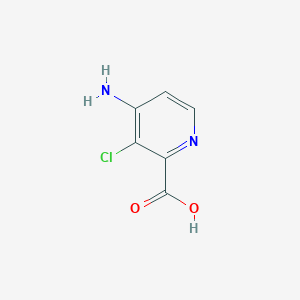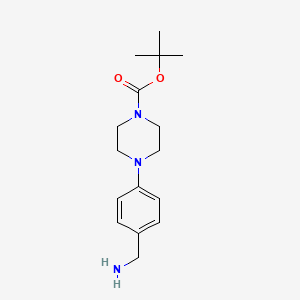
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
説明
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid is a chemical compound that is part of a broader class of organic molecules known as boronic acids. These compounds are characterized by their boron-containing functional groups and are widely used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki reaction. The tert-butoxycarbonyl (Boc) group is a common protecting group in organic synthesis, particularly for amines and alcohols, due to its stability and ease of removal under mild acidic conditions .
Synthesis Analysis
The synthesis of tert-butyl esters, which are closely related to this compound, can be achieved through Pd-catalyzed tert-butoxycarbonylation of boronic acids or boronic acid pinacol esters. This process uses palladium acetate and triphenylphosphine as a catalyst system and dioxane as a solvent, yielding up to 94% of the desired product. A wide range of substrates, including benzenes and heteroaromatic boronic acids, can be accommodated in this reaction .
Molecular Structure Analysis
The molecular structure of this compound includes a phenyl ring with a boronic acid moiety and a tert-butoxycarbonyl group. The boronic acid moiety is essential for its reactivity in cross-coupling reactions, while the Boc group provides protection for functional groups that might otherwise react under the conditions used for boronic acid transformations .
Chemical Reactions Analysis
Boronic acids, including this compound, are known for their role in the Suzuki reaction, which is a palladium-catalyzed cross-coupling reaction with aryl halides to synthesize biphenyls. Additionally, boronic acids can be used as catalysts themselves, as seen in the dehydrative amidation between carboxylic acids and amines, where the ortho-substituent on the phenylboronic acid is crucial for the reaction's efficiency .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are influenced by the presence of the Boc group and the boronic acid moiety. The Boc group is known for its stability and resistance to various reaction conditions, which allows for selective deprotection. The boronic acid part of the molecule is reactive towards nucleophiles and can form stable complexes with diols, which is useful in various chemical transformations . The synthesis of related compounds, such as tert-butyl esters and protected amino acids, demonstrates the versatility and reactivity of the Boc group in different chemical contexts .
科学的研究の応用
Synthesis of tert-Butyl Esters : A study by (Li et al., 2014) demonstrated a novel protocol for synthesizing tert-butyl esters from boronic acids, including (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, using palladium catalysis. This method achieved up to 94% yield and was applicable to a range of substrates.
N-tert-Butoxycarbonylation of Amines : Research by (Heydari et al., 2007) found that a commercially available heteropoly acid catalyzed the N-tert-butoxycarbonylation of amines efficiently, using di-tert-butyl dicarbonate. This method was noted for its environmental friendliness and high yields.
Epoxy-Based Hydrocarbon Intumescent Coatings : A proof-of-concept study by (Wang et al., 2021) explored the use of 4-tert-butylphenylboronic acid in epoxy-based hydrocarbon intumescent coatings as a less harmful alternative to traditional boron compounds. This compound showed promising thermal insulation performance and lower environmental impact.
Polyborosiloxanes Synthesis : A novel class of boron-containing siloxane copolymers was synthesized using phenylboronic acid derivatives, as per (Mosurkal et al., 2011). These polymers exhibited good thermal stability and flame retardancy, suggesting potential as environmentally-safe, non-halogenated flame retardant polymers.
Boron Analogue of Carboxylic Acids : (Guo et al., 2019) studied the reactivity of a m-terphenylboronic acid derivative towards N-heterocyclic carbenes, revealing insights into the unique electronic properties and stabilization mechanisms of these boron compounds.
Deprotection of tert-Butoxycarbonyl Group : (Han et al., 2001) focused on the efficient deprotection of tert-butoxycarbonyl groups from various amino acids and peptides, highlighting the selectivity of the method.
Optical Modulation of Phenyl Boronic Acid-Grafted Nanotubes : (Mu et al., 2012) investigated the optical modulation of phenyl boronic acid-grafted, polyethylene glycol-wrapped single-walled carbon nanotubes. This study linked molecular structure to optical properties and modulation in carbon nanotubes.
Photodynamics of Boron-Dipyrrin Complexes : The structural control of photodynamics in boron-dipyrrin complexes was studied by (Kee et al., 2005). The research highlighted the influence of aryl-ring rotation on the excited-state dynamics of these dyes.
Sugar Extraction from Hemicellulose Hydrolysates : (Griffin & Shu, 2004) conducted research on the extraction and purification of sugars using boronic acid carriers, including 4-tert-butylphenylboronic acid. This process showed potential for producing high-concentration xylose solutions suitable for fermentation.
Safety and Hazards
作用機序
Target of Action
Boronic acids, in general, are known to reversibly bind diol functional groups . This property has been utilized for the fluorescent detection of saccharides .
Mode of Action
The compound interacts with its targets through the reversible binding of diol functional groups . This interaction can lead to changes in the target molecules, potentially altering their function or activity.
Biochemical Pathways
The ability of boronic acids to bind diol functional groups has been utilized in the detection of saccharides, suggesting a potential role in carbohydrate metabolism .
Pharmacokinetics
It is slightly soluble in water , which may influence its bioavailability.
Result of Action
Given its ability to bind diol functional groups, it may influence processes involving these groups .
Action Environment
The action, efficacy, and stability of (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid can be influenced by various environmental factors. For instance, its solubility in water suggests that it may be more active in aqueous environments . Additionally, it should be stored in a dry, cool place, away from fire and oxidizing agents .
生化学分析
Biochemical Properties
(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronate esters. It interacts with enzymes, proteins, and other biomolecules through reversible covalent bonding with diol-containing compounds. This interaction is crucial in the detection and quantification of saccharides, as well as in the development of enzyme inhibitors. The compound’s ability to form stable complexes with biomolecules makes it a valuable tool in biochemical assays and research .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular homeostasis. Additionally, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by forming reversible covalent bonds with their active sites. This interaction can lead to changes in enzyme activity, affecting various biochemical pathways. The compound also influences gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider in experimental design. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the importance of monitoring the compound’s stability during experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects can occur at high doses, emphasizing the need for careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound can affect the levels of metabolites by inhibiting or activating key enzymes in these pathways. This interaction can lead to changes in the overall metabolic profile of cells, influencing cellular energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can affect its biochemical activity and influence its overall efficacy in experimental studies .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interaction with target biomolecules and modulate its biochemical effects. Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its use in research .
特性
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonyloxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZOYMUMPDHVQOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301213366 | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
380430-70-6 | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-70-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbonic acid, 4-boronophenyl 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301213366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(aminomethyl)phenyl]acetamide Hydrochloride](/img/structure/B1271464.png)










![2-[1-Amino-2-(3-chlorophenoxy)ethylidene]-malononitrile](/img/structure/B1271485.png)

